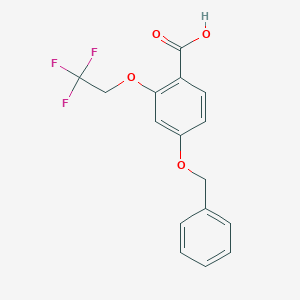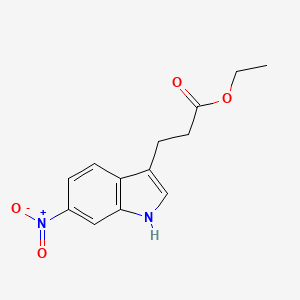
Ethyl 3-(6-Nitro-3-indolyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD31977895” is a chemical entity with significant interest in various scientific fields. It is known for its unique structural properties and potential applications in medicinal chemistry, organic synthesis, and industrial processes. The compound’s molecular structure allows it to participate in a variety of chemical reactions, making it a versatile tool for researchers and industry professionals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD31977895” typically involves a series of organic reactions that include the formation of key intermediates. The process often starts with the preparation of a precursor molecule, which undergoes several steps such as nucleophilic substitution, oxidation, and cyclization to form the final product. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of “MFCD31977895” is scaled up using optimized synthetic routes that are cost-effective and environmentally friendly. The process involves the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities. The industrial methods focus on maximizing efficiency, reducing waste, and ensuring consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: “MFCD31977895” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
“MFCD31977895” has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers are exploring its use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of “MFCD31977895” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. For example, it may inhibit the activity of a key enzyme involved in a metabolic pathway, resulting in therapeutic effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
“MFCD31977895” can be compared with other similar compounds based on its structural features and chemical properties. Some similar compounds include:
Compound A: Known for its similar functional groups and reactivity, but with different biological activities.
Compound B: Shares a similar core structure but differs in the substituents, leading to variations in its chemical behavior.
Compound C: Exhibits comparable reactivity in certain reactions but has distinct physical properties.
Properties
Molecular Formula |
C13H14N2O4 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
ethyl 3-(6-nitro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H14N2O4/c1-2-19-13(16)6-3-9-8-14-12-7-10(15(17)18)4-5-11(9)12/h4-5,7-8,14H,2-3,6H2,1H3 |
InChI Key |
VNNIKARLOOLSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CNC2=C1C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


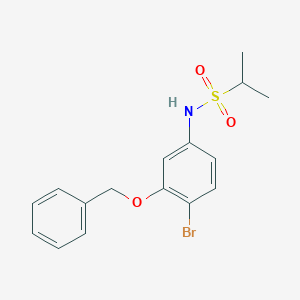

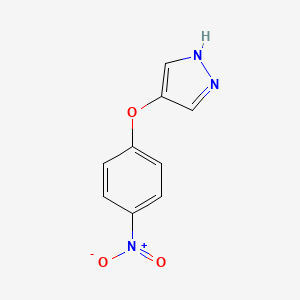
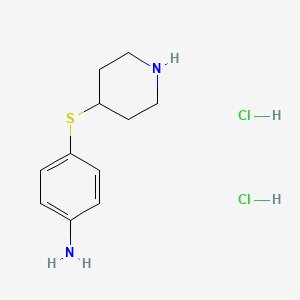


![2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid](/img/structure/B13725398.png)

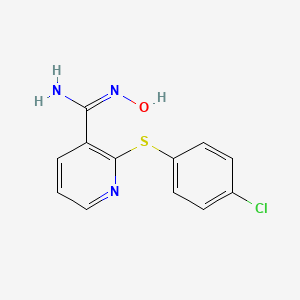
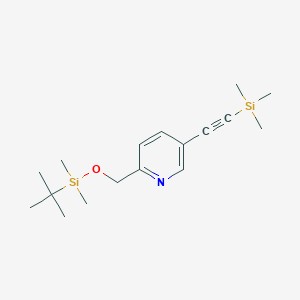

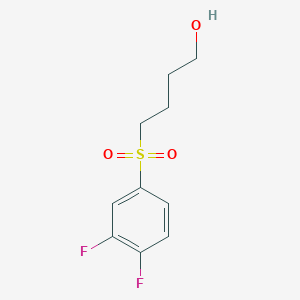
![N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine](/img/structure/B13725445.png)
